4-(Aminomethyl)-6-methylpyrimidin-2-amine is an organic compound classified within the pyrimidine family, characterized by a pyrimidine ring substituted with an aminomethyl group at the 4-position and a methyl group at the 6-position. This compound is recognized for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique structural properties and reactivity. The chemical identifier for this compound is 859628-54-9.
The synthesis of 4-(Aminomethyl)-6-methylpyrimidin-2-amine can be achieved through various methods, including:
In industrial settings, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization or chromatography are commonly used for purification processes. The use of solvents like methanol or ethanol is crucial during these reactions to facilitate complete conversion and maintain a clean reaction profile .
The molecular structure of 4-(Aminomethyl)-6-methylpyrimidin-2-amine features a six-membered heterocyclic ring (the pyrimidine) with specific substituents that influence its chemical behavior. The structural formula can be represented as follows:
4-(Aminomethyl)-6-methylpyrimidin-2-amine can undergo several types of chemical reactions:
The mechanism of action for 4-(Aminomethyl)-6-methylpyrimidin-2-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The aminomethyl group is capable of forming hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Furthermore, this compound may interact with nucleic acids, influencing gene expression and protein synthesis pathways.
While specific physical properties such as boiling point and solubility are not extensively documented in the available literature, the compound is expected to exhibit typical characteristics associated with small organic molecules, including moderate solubility in polar solvents.
The chemical properties include reactivity towards oxidation and reduction processes, as well as its ability to participate in substitution reactions due to the presence of the aminomethyl group.
Relevant data suggests that 4-(Aminomethyl)-6-methylpyrimidin-2-amine exhibits stability under standard laboratory conditions but requires careful handling during synthetic procedures to avoid degradation .
4-(Aminomethyl)-6-methylpyrimidin-2-amine has several scientific applications:
The development of 4-(Aminomethyl)-6-methylpyrimidin-2-amine originated from systematic optimization of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, exemplified by lead compound 13ac. This precursor exhibited moderate JAK2 inhibition but suffered from poor metabolic stability and suboptimal kinase selectivity due to conformational rigidity. By cleaving the tetrahydroisoquinoline ring, researchers introduced a flexible aminomethylphenyl linker, significantly altering the compound’s spatial orientation. Molecular dynamics simulations revealed that this open-chain configuration maintained critical hydrogen bonds with the JAK2 ATP-binding pocket (e.g., with residue Asn981) while eliminating steric clashes in the solvent-exposed region [4].
The scaffold modification yielded enhanced drug-like properties:
Table 1: Impact of Scaffold Modification on Pharmacokinetic Parameters
Parameter | Tetrahydroisoquinoline (13ac) | Aminomethylpyrimidine (A8) |
---|---|---|
JAK2 IC50 | 18 nM | 5 nM |
Metabolic t1/2 | 25 min | >100 min |
Bioavailability | 12.4% | 41.1% |
JAK2/JAK1 Selectivity | 12.3-fold | 38.6-fold |
The 6-methylpyrimidine core serves as a strategic scaffold for optimizing kinase inhibition profiles. Position C6’s methyl group induces controlled steric perturbation, reorienting the aminomethylphenyl moiety to engage with hydrophobic subpockets (e.g., JAK2’s Leu855/Glu930) while avoiding clashes with non-target kinases like FLT3. In VEGFR-2 inhibitors, analogous 2-aminopyrimidine derivatives demonstrated that C4 alkoxy groups (e.g., methoxy) improve solubility without compromising hinge-region interactions with Cys919 [1] [7].
Key modifications include:
Table 2: Kinase Selectivity Profile of Optimized Pyrimidine Derivatives
Kinase | IC50 (nM) | Selectivity vs. JAK2 | Key Interaction Residues |
---|---|---|---|
JAK2 | 5 | 1-fold | Asn981, Leu855, Lys882 |
JAK1 | 193 | 38.6-fold | Glu957, Leu959 |
TYK2 | 206 | 41.2-fold | Val988, His905 |
FLT3 | >1,000 | >200-fold | N/A |
The 4-(aminomethyl)phenyl group acts as a versatile vector for optimizing target engagement. Its primary amino group forms a salt bridge with Asp939 in JAK2’s solvent-accessible region, contributing −4.2 kcal/mol to binding affinity. Systematic exploration of N-substituents revealed that sulfonamide derivatives (e.g., cyclopropylsulfonamide) outperformed amides in both potency and metabolic stability due to reduced oxidative metabolism [4].
Structure-activity relationship (SAR) findings:
Crystallographic data confirmed that the aminomethyl group’s protonated state enables water-bridged hydrogen bonds with gatekeeper residues (JAK2’s Asn981), while the phenyl ring’s 40° rotation maximized van der Waals contacts with the G-loop. This binding mode avoided steric clashes observed in tetrahydroisoquinoline precursors, explaining the 5-fold potency increase in compound A8 [4].
Table 3: SAR of Aminomethylphenyl N-Substituents
Substituent (R) | JAK2 IC50 (nM) | HLM Stability (% remaining) | Binding Energy (kcal/mol) |
---|---|---|---|
-COCH3 | 89 | 42% | -8.1 |
-SO2CH3 | 47 | 68% | -9.3 |
-SO2cPr | 5 | 92% | -11.6 |
-COcPr | 31 | 51% | -8.9 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7